Angiotensinogen (1-14), human

Description

The Central Role of Angiotensinogen (B3276523) (1-14) within the Renin-Angiotensin System (RAS) Cascade

Angiotensinogen (1-14), human, is a critical component at the apex of the renin-angiotensin system (RAS), a hormonal cascade essential for the regulation of blood pressure, and fluid and electrolyte balance. wikipedia.org Angiotensinogen itself is a glycoprotein (B1211001) precursor, an α-2-globulin, primarily synthesized and secreted by the liver. lktlabs.comwikipedia.orgnih.gov It serves as the unique and sole substrate for the enzyme renin. medchemexpress.comahajournals.org

The RAS cascade is initiated when renin, an enzyme released from the kidneys, cleaves the N-terminal portion of the full-length angiotensinogen protein. wikipedia.orgnih.gov This enzymatic action specifically targets the peptide bond between leucine (B10760876) (Leu) and valine (Val) in human angiotensinogen, releasing the decapeptide Angiotensin I (Ang I). wikipedia.orgmedchemexpress.com Angiotensinogen (1-14) represents the first 14 amino acids of the N-terminus of the parent angiotensinogen molecule and is, therefore, a direct substrate for renin. medchemexpress.combiomol.com

Historical Trajectory and Evolving Understanding of Angiotensinogen Research

The discovery and understanding of the renin-angiotensin system have a rich history dating back to the late 19th century. In 1898, Robert Tigerstedt and Per Bergman identified a pressor agent in rabbit kidney extracts, which they named "renin". mdpi.comresearchgate.net However, it took several more decades for the scientific community to fully appreciate the significance of this discovery.

A major breakthrough occurred in the late 1930s and early 1940s when two independent research groups, one in Argentina and one in the United States, discovered that renin acted on a plasma protein to produce a potent vasoconstrictor substance. wikipedia.orgresearchgate.net The Argentine group, led by Braun-Menéndez, named the substrate "hypertensinogen" and the resulting peptide "hypertensin". Simultaneously, the American group, led by Irvine Page, called them "renin-activator" and "angiotonin". saliniana.com.ba In 1958, a consensus was reached, and the terms "angiotensinogen" for the substrate and "angiotensin" for the active peptide were adopted. researchgate.netsaliniana.com.ba

Initially, the RAS was viewed as a relatively simple endocrine system primarily involved in blood pressure regulation. researchgate.netsaliniana.com.ba Research focused on the systemic effects of circulating renin and angiotensin. However, over time, the concept of a local or tissue-based RAS emerged, with evidence of angiotensinogen and other RAS components being expressed and functioning within various tissues, including the heart, blood vessels, and brain. wikipedia.orgresearchgate.net This has led to the understanding that the RAS has paracrine and intracrine functions, regulating individual tissue functions beyond its systemic hormonal role. researchgate.net

More recent research has delved into the molecular and genetic aspects of angiotensinogen. Studies have identified the angiotensinogen gene on chromosome 1q42-43 and have explored its association with essential hypertension. ahajournals.org Furthermore, there is growing evidence that angiotensinogen is more than just a passive substrate, with studies suggesting that both the full-length protein and its remnant, des(AngI)AGT, may have biological functions independent of angiotensin peptide generation. nih.gov

Definition and Biochemical Characterization of Human Angiotensinogen (1-14)

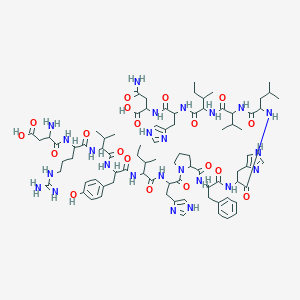

Human Angiotensinogen (1-14) is a synthetic peptide fragment corresponding to the first 14 amino acids of the N-terminus of human angiotensinogen. biomol.com It is also known as tetradecapeptide (TDP). biomol.com As a fragment of the natural renin substrate, it is a crucial tool in the study of the renin-angiotensin system. medchemexpress.com

Full-length human angiotensinogen is a protein composed of 485 amino acids, which includes a 33-amino-acid signal peptide. medchemexpress.comnih.gov Angiotensinogen (1-14) encompasses the initial portion of the mature protein that is critical for the enzymatic action of renin. medchemexpress.com The cleavage of this fragment by renin occurs at the Leu10-Val11 peptide bond to release Angiotensin I. medchemexpress.combiomol.com

The biochemical properties of human Angiotensinogen (1-14) are well-defined. It is a solid, appearing as a white to off-white powder. lktlabs.commedchemexpress.com It is soluble in water. lktlabs.comgenscript.com

Properties

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRANYWSOXAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H122N24O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583243 | |

| Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1760.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104180-23-6 | |

| Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Enzymatic Processing and Proteolytic Pathways of Human Angiotensinogen

Renin-Mediated Cleavage of Angiotensinogen (B3276523): The Primary Pathway for Angiotensin I Generation

The cleavage of angiotensinogen by renin is the initial and rate-limiting step in the classical RAS cascade. researchgate.netportlandpress.com This highly specific enzymatic reaction releases the decapeptide Angiotensin I, which is subsequently converted to other active angiotensin peptides. frontiersin.orgnih.gov

Specificity of Human Renin-Angiotensinogen Interaction

The interaction between human renin and human angiotensinogen is characterized by a high degree of species specificity. frontiersin.org Human renin, an aspartyl protease, efficiently cleaves human angiotensinogen but demonstrates negligible activity towards angiotensinogen from other species like rats and mice. frontiersin.orgahajournals.orgahajournals.org This specificity is not primarily determined by the amino acid residues immediately surrounding the cleavage site, but rather by more distant residues that form the broader contact interface between the two proteins. frontiersin.org Mutagenesis studies have confirmed that interactions between amino acid residues and even glycan components outside of renin's active site cleft are crucial for controlling the renin-mediated production of Angiotensin I. researchgate.netnih.gov The body of the angiotensinogen molecule itself is critical for this efficient cleavage, as evidenced by the fact that the Michaelis constant (Km) for intact angiotensinogen is tenfold lower than that for a synthetic 14-residue peptide representing the N-terminus of angiotensinogen. nih.gov

Conformational Dynamics of Angiotensinogen Governing Renin Cleavage

The cleavage of angiotensinogen by renin is not a simple substrate-enzyme interaction but involves significant conformational changes in the angiotensinogen molecule. researchgate.netfrontiersin.orgnih.gov Crystal structures reveal that angiotensinogen undergoes a profound conformational shift upon binding to renin. researchgate.netnih.gov This includes a "tail-in-mouth" allosteric mechanism where the N-terminus of angiotensinogen inserts into a pocket on the serpin, a pocket analogous to hormone-binding sites on other serpins. researchgate.netfrontiersin.orgnih.gov This insertion is accompanied by the unwinding of helix H of angiotensinogen, which then forms key interactions with renin at their binding interface. researchgate.netnih.gov

These concerted movements fully extend the N-terminal tail, positioning the scissile bond (between Leu10 and Val11) for precise docking into the active site of renin. researchgate.netnih.govnih.gov Furthermore, a labile disulfide bond between Cys18 and Cys138 in angiotensinogen acts as a redox switch, influencing the conformation of the N-terminus and subsequent cleavage by renin. portlandpress.com The oxidized form of angiotensinogen shows a four-fold increase in the catalytic release of Angiotensin I compared to the reduced form. portlandpress.com

Kinetic Aspects of Renin-Angiotensinogen (1-14) Reaction

The enzymatic reaction between renin and angiotensinogen has been a subject of kinetic studies to understand the rate of Angiotensin I formation. Early investigations into the reaction of human renin with human serum angiotensinogen considered the kinetics to be of a first-order reaction. ahajournals.org The Michaelis constant (Km) of the human renin-substrate complex has been determined, providing a measure of the affinity of renin for angiotensinogen. ahajournals.org As mentioned previously, the Km value for the intact angiotensinogen molecule is significantly lower (indicating higher affinity) than that for a synthetic tetradecapeptide derived from its N-terminus, highlighting the importance of the entire protein structure for efficient enzymatic processing. nih.gov

Alternative Proteolytic Pathways for Angiotensin Peptide Formation

While the renin-mediated pathway is predominant, several other proteases can cleave angiotensinogen to generate angiotensin peptides, providing alternative or localized routes for RAS activation. scispace.com

Cathepsin-Dependent Generation of Angiotensin Peptides from Angiotensinogen

Cathepsins, a group of proteases, have been identified as capable of processing angiotensinogen.

Cathepsin G , a serine protease found in neutrophils, can directly cleave angiotensinogen to generate Angiotensin II. mdpi.comnih.govnih.govjci.org This provides a mechanism for the local generation of Angiotensin II at sites of inflammation where neutrophils accumulate. nih.govjci.org Cathepsin G can also convert Angiotensin I to Angiotensin II. nih.gov

Cathepsin D , a lysosomal aspartyl protease, can cleave angiotensinogen to form Angiotensin I. mdpi.com This pathway may become particularly relevant under certain pathological conditions, such as after a myocardial infarction. mdpi.com

Cathepsin A is involved in the generation of Angiotensin-(1-7) from Angiotensin I via an Angiotensin-(1-9) intermediate. mdpi.comsemanticscholar.org

Tonin, Kallikrein, and Elastase-2 Contributions to Angiotensinogen Cleavage

Other proteases also contribute to the non-renin-mediated cleavage of angiotensinogen.

Tonin , a serine protease primarily found in the salivary glands of rats, can directly generate Angiotensin II from both angiotensinogen and its tetradecapeptide substrate, as well as from Angiotensin I. mdpi.comscielo.brnih.gov

Kallikrein , another type of serine protease, has also been shown to generate Angiotensin II directly from angiotensinogen. mdpi.comsemanticscholar.orgscielo.br

Elastase-2 , a serine protease, has been identified as an alternative pathway for Angiotensin II generation from Angiotensin I in rats. researchgate.net While its direct action on angiotensinogen is less characterized, it represents another non-ACE pathway for angiotensin production. researchgate.net

Chymase-Mediated Processing of Angiotensinogen-Derived Peptides

Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, represents a significant alternative pathway for angiotensin peptide generation, particularly within the human heart. nih.govphysiology.org Unlike the classical pathway that relies on Angiotensin-Converting Enzyme (ACE), chymase can directly generate Angiotensin II (Ang II) from precursor peptides. physiology.orgnih.gov

Research has established that the dodecapeptide Angiotensin-(1-12), which can be formed from Angiotensinogen (1-14), is a primary substrate for chymase. nih.govnih.gov Studies on human atrial tissue have demonstrated that chymase is the predominant enzyme responsible for converting Ang-(1-12) directly into the potent vasoconstrictor Ang II. plos.org In these tissues, the rate of chymase-mediated Ang II formation from Ang-(1-12) was found to be significantly higher than that of ACE-mediated conversion. plos.org

Enzyme kinetic analyses have further illuminated the efficiency of this process. When comparing the catalytic efficiency (Vmax/Km) of human chymase and carboxypeptidase A (CPA) on human Ang-(1-12), chymase displayed a much higher affinity and catalytic activity for producing Ang II. nih.gov This suggests that in tissues where chymase is abundant, such as the heart, it is a primary driver of Ang II production from Ang-(1-12). nih.govfrontiersin.org This chymase-dependent pathway is considered a non-renin-dependent mechanism for local Ang II production. nih.gov

Subsequent Metabolism of Angiotensinogen (1-14)-Derived Peptides

The tetradecapeptide Angiotensinogen (1-14) is a precursor that, once formed, enters a cascade of metabolic processes, leading to a variety of biologically active angiotensin peptides.

Angiotensin I Conversion to Angiotensin II by Angiotensin-Converting Enzyme (ACE)

The most well-characterized pathway in the renin-angiotensin system is the conversion of Angiotensin I (Ang I) to Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE). wikipedia.orgconsensus.app ACE is a dipeptidyl carboxypeptidase that cleaves the two C-terminal amino acids (His-Leu) from the inactive decapeptide Ang I to form the active octapeptide Ang II. wikipedia.orgnih.gov

ACE is widely distributed throughout the body, with high concentrations found on the surface of vascular endothelial cells, particularly in the lungs, as well as in the epithelial cells of the kidney tubules. nih.gov This conversion is a critical step, as Ang II is a potent vasoconstrictor and a key regulator of blood pressure and fluid homeostasis. nih.gov Studies in various tissues, including human glomerular endothelial cells, confirm that the formation of Ang II from Ang I is almost entirely dependent on ACE activity. physiology.orgresearchgate.netnih.gov

Generation of Angiotensin (1-12) from Angiotensinogen (1-14) and its Subsequent Metabolism

Recent research has highlighted an alternative pathway involving the formation of Angiotensin-(1-12) (proangiotensin-12). Studies using rat aortic tissue incubated with the Angiotensinogen (1-14) fragment demonstrated a robust production of Ang-(1-12), with levels nearly seven times higher than the formation of Ang I. jpp.krakow.pl This suggests that Ang-(1-12) can be a major initial product of angiotensinogen metabolism in certain tissues. jpp.krakow.pl

Once generated, Ang-(1-12) serves as a substrate for further enzymatic processing. It can be metabolized by both ACE and chymase. nih.gov In the circulation, ACE is capable of processing Ang-(1-12) to form Ang I, which is then subsequently converted to Ang II. nih.gov However, in tissues like the human heart, chymase appears to be the primary enzyme that directly converts Ang-(1-12) into Ang II, bypassing the Ang I step. nih.govplos.org This dual-pathway potential for Ang-(1-12) metabolism highlights tissue-specific differences in angiotensin processing. nih.govnih.gov It is important to note that some recent, highly sensitive studies using liquid chromatography-tandem mass spectrometry have been unable to detect endogenous Ang-(1-12) in human, rat, or mouse blood or tissues, raising questions about its physiological concentration and role as a major precursor in vivo. ahajournals.org

Formation of Other Angiotensin Peptides (e.g., Angiotensin (1-7), Angiotensin III, Angiotensin IV)

The metabolism of angiotensinogen-derived peptides also leads to the formation of other bioactive fragments with distinct functions.

Angiotensin (1-7): This heptapeptide (B1575542), known for its vasodilatory and counter-regulatory effects to Ang II, can be formed through several pathways. jpp.krakow.plmdpi.com

It can be generated directly from Ang I by the action of endopeptidases such as neprilysin (NEP) and prolyl endopeptidase (PEP). nih.govfrontiersin.org

Alternatively, Ang II can be converted to Ang-(1-7) by the enzyme ACE2, a homolog of ACE. mdpi.comfrontiersin.org

Angiotensin-(1-9), formed from Ang I by ACE2, can also be converted to Ang-(1-7) by ACE. jpp.krakow.plmdpi.com

Angiotensin III (Ang III): This peptide is formed when the N-terminal aspartic acid residue is removed from Ang II. researchgate.net This conversion is catalyzed by aminopeptidase (B13392206) A (APA). researchgate.netresearchgate.net Ang III retains some of the biological activity of Ang II. mdpi.com

Angiotensin IV (Ang IV): Ang III is further metabolized to Ang IV by the action of aminopeptidase N (APN), which removes the N-terminal arginine residue. researchgate.netmdpi.com Evidence for this conversion has been demonstrated in human glomerular endothelial cells. researchgate.netnih.gov

These diverse enzymatic pathways ensure the generation of a spectrum of angiotensin peptides, each contributing to the complex regulation of cardiovascular and renal function.

Data Tables

Key Enzymatic Reactions in Angiotensinogen (1-14) Metabolism

| Substrate | Enzyme(s) | Product(s) |

|---|---|---|

| Angiotensinogen (1-14) | Unknown Proteases | Angiotensin I, Angiotensin-(1-12) |

| Angiotensin I | Angiotensin-Converting Enzyme (ACE) | Angiotensin II |

| Angiotensin I | Neprilysin (NEP), Prolyl Endopeptidase (PEP) | Angiotensin (1-7) |

| Angiotensin I | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin (1-9) |

| Angiotensin II | Angiotensin-Converting Enzyme 2 (ACE2) | Angiotensin (1-7) |

| Angiotensin II | Aminopeptidase A (APA) | Angiotensin III |

| Angiotensin III | Aminopeptidase N (APN) | Angiotensin IV |

| Angiotensin (1-12) | Chymase | Angiotensin II |

| Angiotensin (1-12) | Angiotensin-Converting Enzyme (ACE) | Angiotensin I |

| Angiotensin (1-9) | Angiotensin-Converting Enzyme (ACE) | Angiotensin (1-7) |

Physiological and Pathophysiological Roles of Human Angiotensinogen and Its Derived Peptides

Contribution to Systemic Hemodynamic Regulation

The role of angiotensinogen (B3276523) in systemic hemodynamic regulation is fundamental, primarily serving as the catalyst for the renin-angiotensin-aldosterone system (RAAS). teachmephysiology.commdpi.com This system is essential for the long-term control of blood pressure. nih.govclevelandclinic.org The process begins when a drop in blood pressure or renal blood flow prompts the kidneys to release the enzyme renin. teachmephysiology.commsdmanuals.comclevelandclinic.org Renin cleaves the N-terminal end of angiotensinogen to produce the biologically inert decapeptide, Angiotensin I. frontiersin.orgteachmephysiology.comfrontiersin.org

Angiotensin-converting enzyme (ACE), found mainly on the surface of vascular endothelial cells in the lungs and kidneys, then rapidly converts Angiotensin I into the potent octapeptide, Angiotensin II. frontiersin.orgwikipedia.org Angiotensin II is the principal effector of the RAS, exerting powerful effects on vascular tone. clevelandclinic.orgconsensus.app It causes the muscular walls of small arteries (arterioles) to constrict, which increases systemic vascular resistance and, consequently, elevates blood pressure. clevelandclinic.orgwikipedia.orgwikipedia.org These actions are primarily mediated through its binding to the Angiotensin II type 1 (AT1) receptor. consensus.appconsensus.apppnas.org

The concentration of circulating angiotensinogen is a critical determinant of the rate of Angiotensin I generation, indicating that it is not merely a passive substrate but a key regulatory component in blood pressure control. ahajournals.org An increase in plasma angiotensinogen levels can lead to greater production of Angiotensin II, even without a change in renin concentration, highlighting its direct role in modulating hemodynamics. frontiersin.orgahajournals.org

| Molecule | Primary Hemodynamic Function |

| Angiotensinogen | Precursor to all angiotensin peptides; its concentration can be a rate-limiting step for Angiotensin II production. frontiersin.orgahajournals.org |

| Renin | Enzyme that cleaves Angiotensinogen to form Angiotensin I, initiating the RAAS cascade. wikipedia.orgagappe.com |

| Angiotensin I | Inactive precursor to Angiotensin II. clevelandclinic.orgwikipedia.org |

| Angiotensin-Converting Enzyme (ACE) | Converts Angiotensin I to the active Angiotensin II. teachmephysiology.comfrontiersin.org |

| Angiotensin II | Potent vasoconstrictor that increases systemic vascular resistance and blood pressure by acting on AT1 receptors. wikipedia.orgwikipedia.org |

Modulatory Effects on Fluid and Electrolyte Balance

Beyond its direct vasoconstrictor effects, the angiotensinogen-derived peptide Angiotensin II plays a pivotal role in regulating the body's fluid and electrolyte balance, which is intrinsically linked to blood pressure homeostasis. wikipedia.orgagappe.com One of its most significant actions is stimulating the adrenal cortex to secrete aldosterone (B195564). clevelandclinic.orgclevelandclinic.orgwikipedia.org

Aldosterone, a mineralocorticoid hormone, acts on the distal convoluted tubules and collecting ducts of the kidneys. teachmephysiology.com It enhances the reabsorption of sodium (Na+) from the urine back into the bloodstream. msdmanuals.comwikipedia.org As sodium is reabsorbed, water follows via osmosis, leading to increased water retention. msdmanuals.comwikipedia.org This process expands the extracellular fluid and blood volume, which in turn helps to raise and maintain blood pressure. clevelandclinic.orgwikipedia.org Concurrently, aldosterone promotes the excretion of potassium (K+) into the urine, which is crucial for maintaining electrolyte balance. clevelandclinic.orgmsdmanuals.comwikipedia.org

Furthermore, Angiotensin II directly influences the brain, stimulating the posterior pituitary gland to release antidiuretic hormone (ADH), also known as vasopressin. clevelandclinic.orgclevelandclinic.orgwikipedia.org ADH acts on the kidney's collecting ducts to increase water reabsorption, further contributing to blood volume conservation. clevelandclinic.org Angiotensin II also directly stimulates thirst centers in the hypothalamus, encouraging water intake. teachmephysiology.com The coordinated actions on sodium and water retention underscore the system's critical function in maintaining fluid volume and circulatory stability.

| Peptide/Hormone | Effect on Kidneys | Effect on Fluid Volume | Effect on Electrolytes |

| Angiotensin II | Stimulates aldosterone and ADH release; promotes Na+ reabsorption in proximal tubules. wikipedia.orgwikipedia.org | Increases fluid volume by promoting water retention and stimulating thirst. teachmephysiology.com | Increases sodium reabsorption. wikipedia.org |

| Aldosterone | Increases Na+ reabsorption and K+ excretion in distal tubules and collecting ducts. teachmephysiology.comwikipedia.org | Increases blood volume through sodium and water retention. msdmanuals.com | Increases blood sodium; decreases blood potassium. clevelandclinic.orgwikipedia.org |

| Antidiuretic Hormone (ADH) | Increases water reabsorption in the collecting ducts. clevelandclinic.orgclevelandclinic.org | Increases blood volume by retaining water. clevelandclinic.org | - |

Angiotensinogen-Derived Peptides in Cardiovascular Homeostasis and Disease Development

The renin-angiotensin system, initiated by angiotensinogen, is now understood as a complex network with multiple axes that can have opposing effects on cardiovascular health. nih.govtandfonline.com The "classical" axis involves ACE, Angiotensin II, and the AT1 receptor. mdpi.com Chronic overactivation of this axis is a key pathological mechanism in the development and progression of cardiovascular diseases. ahajournals.orgopenanesthesia.org Sustained high levels of Angiotensin II contribute to hypertension through vasoconstriction and fluid retention. clevelandclinic.org Moreover, Angiotensin II promotes detrimental cardiovascular remodeling by stimulating inflammation, oxidative stress, cellular growth (hypertrophy), and the deposition of fibrous tissue in the heart and blood vessels, which can lead to heart failure and atherosclerosis. consensus.appnih.govmdpi.com

In contrast, a "counter-regulatory" or protective axis of the RAS has been identified, which helps to maintain cardiovascular homeostasis and mitigate the harmful effects of the classical pathway. mdpi.comjacc.org This axis involves enzymes like ACE2 and peptides such as Angiotensin-(1-7) and Angiotensin-(1-9). mdpi.comnih.gov

Angiotensin-(1-7): Produced from Angiotensin II by ACE2 or from Angiotensin I, Angiotensin-(1-7) typically binds to the Mas receptor. jacc.orgphoenixpeptide.com Its actions often counteract those of Angiotensin II, promoting vasodilation, and exerting anti-inflammatory, anti-fibrotic, and anti-hypertrophic effects on the cardiovascular system. mdpi.comahajournals.org

Angiotensin-(1-9): Formed from Angiotensin I by ACE2, this peptide can be further converted to Angiotensin-(1-7). nih.gov It has been shown to have cardioprotective effects, counteracting the pathological actions of Angiotensin II. mdpi.com

Research has demonstrated the clinical significance of the balance between these two axes. For instance, studies in patients with heart failure have shown that a suppressed Angiotensin-(1-7)/Angiotensin II ratio is associated with worsening symptoms and longer hospitalizations, while an elevated ratio predicts more favorable outcomes, including improved survival. ahajournals.orgnih.govnih.gov This highlights the dynamic interplay of angiotensinogen-derived peptides in cardiovascular health and disease.

| Peptide | Receptor(s) | Key Cardiovascular Effects | Role in Pathophysiology |

| Angiotensin II | AT1, AT2 | Vasoconstriction, pro-inflammatory, pro-fibrotic, pro-hypertrophic. wikipedia.orgconsensus.appnih.gov | Contributes to hypertension, atherosclerosis, and heart failure when overactive. clevelandclinic.orgnih.govtandfonline.com |

| Angiotensin A | AT1 | Similar to Angiotensin II: vasoconstriction, inflammation, increases heart mass. tandfonline.com | Contributes to hypertension and cardiovascular disease. tandfonline.com |

| Angiotensin III | AT1, AT2 | 40% of Angiotensin II's pressor activity but 100% of its aldosterone-stimulating activity. wikipedia.org | Contributes to blood pressure regulation and aldosterone effects. |

| Angiotensin-(1-7) | Mas | Vasodilation, anti-inflammatory, anti-fibrotic, anti-hypertrophic. mdpi.comahajournals.org | Protective against cardiovascular remodeling and hypertension. mdpi.comahajournals.org |

| Angiotensin-(1-9) | AT2 | Cardioprotective, anti-hypertrophic. mdpi.comjacc.org | Counteracts the detrimental effects of Angiotensin II. mdpi.com |

Angiotensin II-Independent Functions of Angiotensinogen: Emerging Concepts (e.g., des(AngI)AGT)

Emerging research indicates that angiotensinogen and its major cleavage product, des(AngI)AGT, exert biological effects that are independent of the production of Angiotensin II. nih.govnih.gov des(AngI)AGT is the large protein fragment (comprising about 98% of the original molecule) that remains after renin cleaves off the first 10 amino acids to form Angiotensin I. nih.govnih.gov

While the primary function of angiotensinogen is to serve as the substrate for renin, several studies, mainly in animal models, have provided direct evidence for the biological functions of the des(AngI)AGT domain. nih.govnih.gov These findings suggest that angiotensinogen is more than just a passive precursor.

Key Angiotensin II-independent functions include:

Metabolic Regulation: Studies using genetically modified mice have demonstrated that des(AngI)AGT contributes to diet-induced body weight gain and the development of liver steatosis (fatty liver). nih.govnih.govahajournals.org In experiments where mice lacking angiotensinogen were repopulated with either the full-length protein or just des(AngI)AGT, both groups showed similar increases in body weight and liver fat when fed a high-fat diet. nih.govahajournals.org Since des(AngI)AGT cannot be converted to Angiotensin II, this effect is clearly independent of the classical RAS pathway. ahajournals.orgahajournals.org

Angiogenesis: There is evidence suggesting that both intact angiotensinogen and des(AngI)AGT can inhibit angiogenesis (the formation of new blood vessels) in a manner that does not involve Angiotensin II. nih.govnih.gov

These emerging concepts are expanding our understanding of the renin-angiotensin system, revealing that the angiotensinogen molecule itself possesses intrinsic biological activities. nih.govresearchgate.net The mechanisms behind these Angiotensin II-independent effects are still under investigation, but they point to novel roles for angiotensinogen in metabolic and cardiovascular diseases beyond its established function in blood pressure regulation. ahajournals.orgahajournals.org

| Molecule/Fragment | Demonstrated Ang II-Independent Effect | Research Finding Summary |

| Angiotensinogen / des(AngI)AGT | Contribution to diet-induced obesity | Repopulation of AGT-deficient mice with des(AngI)AGT restored body weight gain on a high-fat diet. nih.govahajournals.org |

| Angiotensinogen / des(AngI)AGT | Contribution to liver steatosis | Expression of des(AngI)AGT in AGT-deficient mice was sufficient to promote fat accumulation in the liver. nih.govnih.govahajournals.org |

| Angiotensinogen / des(AngI)AGT | Inhibition of angiogenesis | Studies have shown that intact AGT and des(AngI)AGT have anti-angiogenic properties. nih.govnih.gov |

Spatial Distribution and Functional Autonomy of Angiotensinogen Within Local Tissue Renin Angiotensin Systems

Endogenous Synthesis and Expression of Angiotensinogen (B3276523) in Specific Tissues

Angiotensinogen (AGT) is the essential precursor for all angiotensin peptides and the cornerstone of the renin-angiotensin system (RAS). ahajournals.org While the liver is the principal source of circulating AGT, its synthesis and expression have been identified in numerous other tissues, supporting the concept of local RAS operating with a degree of independence from the systemic pathway. physiology.orgnih.govmdpi.com The existence of these tissue-specific RAS has profound implications for understanding both normal physiology and the pathology of various diseases. mdpi.comnih.gov

Key sites of extra-hepatic AGT expression include:

The Kidney: AGT is synthesized in the proximal tubules of the kidney. nih.govnih.gov

The Heart: AGT mRNA and protein have been localized in cardiac myocytes and fibroblasts, with expression being more prominent in the atria than the ventricles. ahajournals.orgoup.com

The Vasculature: Endothelial and vascular smooth muscle cells express components of the RAS. wikipedia.orgjacc.org

The Central Nervous System (CNS): Astrocytes are the primary source of AGT within the brain. ahajournals.orgnih.govmdpi.com

The Placenta: A complete and functional local RAS, including AGT expression, exists within placental tissues. researchgate.netmdpi.com

The presence of AGT mRNA and protein in these tissues provides the foundational evidence for local angiotensin generation, which can exert paracrine and autocrine effects tailored to the specific needs of each organ. nih.gov

Delineation of Circulating Versus Local Angiotensinogen-Dependent Angiotensin Generation

The renin-angiotensin system operates on two interconnected levels: the classical circulating (endocrine) system and local (tissue) systems. nih.govfrontiersin.org

Circulating RAS: In the traditional view, renin released from the kidneys cleaves angiotensinogen produced by the liver in the bloodstream to form angiotensin I (Ang I). wikipedia.org Ang I is then converted to the potent vasoconstrictor angiotensin II (Ang II) primarily in the lungs by angiotensin-converting enzyme (ACE). wikipedia.org

Local RAS: This concept refers to the tissue-based mechanisms of angiotensin peptide formation that can operate separately from the circulating RAS. frontiersin.org A key feature of a local RAS is the endogenous synthesis of components like AGT, allowing for angiotensin generation within the tissue itself. mdpi.comfrontiersin.org This locally produced Ang II can then act at the cellular level (autocrine) or on neighboring cells (paracrine). mdpi.com

A significant area of research focuses on determining the relative contributions of circulating versus locally synthesized AGT to the angiotensin pool within a specific tissue. It is difficult to completely differentiate the two systems due to their extensive overlap. frontiersin.org Some evidence suggests that for certain organs, the uptake of circulating AGT from the plasma is a primary driver of local Ang II formation. physiology.org For instance, studies in mice with liver-specific deletion of the AGT gene showed that Ang II generation in the kidney was dependent on the uptake of liver-derived AGT. portlandpress.com This highlights that the mere presence of local AGT mRNA does not in itself prove its functional dominance over the uptake of circulating AGT. frontiersin.org

Organ-Specific Renin-Angiotensin System Dynamics Involving Angiotensinogen

The function and regulation of angiotensinogen vary significantly between different organ systems.

Renal Angiotensinogen and Local RAS Activity

The kidney contains all the necessary components for a complete local RAS. nih.gov Large amounts of angiotensinogen are produced and accumulate in the proximal tubular epithelium, and this AGT is subsequently excreted into the tubular lumen and urine. nih.gov This intra-renal AGT can be cleaved by renin and ACE, which are also present along the nephron, to form Ang II locally. nih.gov

There is ongoing debate about the primary source of the angiotensinogen that fuels renal Ang II production.

Evidence for Local Contribution: Studies using transgenic mice that overexpress AGT specifically in the proximal tubules show the development of hypertension and renal injury, suggesting a powerful effect of locally generated Ang II. nih.gov Furthermore, in certain hypertensive models, renal AGT mRNA levels are increased, which may contribute to sustaining elevated intrarenal Ang II levels even when the systemic RAS is suppressed. nih.gov

Evidence for Circulating Contribution: Conversely, research involving the targeted deletion of the renal AGT gene found no significant effect on renal Ang II levels, concluding that liver-derived AGT is the main source of Ang II in the kidney under normal conditions. frontiersin.org

In pathological states such as diabetic nephropathy, the uptake of circulating prorenin and angiotensinogen by kidney cells is enhanced, which may activate the local RAS and contribute to kidney damage. nih.gov Urinary angiotensinogen is now considered a marker of local RAS activation in the kidney and is associated with the progression of chronic kidney disease. turkjnephrol.org

Table 1: Renal Angiotensinogen Research Findings

| Research Focus | Key Finding | Implication | Source(s) |

|---|---|---|---|

| Source of Renal Ang II | Liver-derived AGT appears to be the primary source for renal Ang II under baseline conditions. | The contribution of locally synthesized AGT may be more significant in pathological states. | frontiersin.org |

| Hypertension | Ang II infusion leads to increased renal AGT mRNA levels. | A feed-forward mechanism where Ang II stimulates its own precursor, sustaining high intrarenal levels. | nih.gov |

| Diabetic Kidney Disease | Enhanced glomerular filtration and tubular uptake of circulating AGT and prorenin. | Activation of local RAS via uptake from circulation contributes to diabetic nephropathy. | nih.gov |

| Clinical Marker | Urinary AGT levels correlate with loss of residual renal function and proteinuria. | Urinary AGT can be used as a biomarker for local RAS activity and kidney damage. | turkjnephrol.org |

Cardiac and Vascular Angiotensinogen Systems

A local RAS is also present in the heart and vasculature, where it is implicated in cardiovascular remodeling and pathology. ahajournals.orgahajournals.org

Cardiac Angiotensinogen: AGT mRNA and protein are expressed in the heart, particularly in atrial muscle, conduction system fibers, and cardiac fibroblasts. ahajournals.org However, cardiac AGT mRNA levels are low compared to the liver. physiology.org Some studies conclude that the majority of cardiac AGT is derived from plasma uptake into the cardiac interstitium. physiology.org Once in the heart, this AGT can interact with locally present or captured renin to generate Ang I. physiology.orgnih.gov Over 75% of cardiac Ang II is synthesized locally within the heart, primarily from locally generated Ang I. physiology.org In pathological conditions like pressure-overload cardiac hypertrophy or after a myocardial infarction, ventricular AGT mRNA levels increase markedly, suggesting that mechanical stress can trigger AGT gene expression. oatext.com

Vascular Angiotensinogen: Components of the RAS are found in vascular tissue. wikipedia.org Ang II generated locally in the vessel wall contributes to vascular hypertrophy, a key feature in hypertension. jacc.org This occurs as Ang II stimulates growth pathways in vascular smooth muscle cells. jacc.org

Central Nervous System Angiotensinogen Expression and Regulation

The brain possesses a local RAS that is thought to be largely independent of the peripheral system, a separation maintained by the blood-brain barrier (BBB). nih.govmdpi.com

Expression: Within the CNS, angiotensinogen is highly expressed, primarily by astrocytes, which secrete it into the extracellular space. ahajournals.orgnih.govmdpi.comnih.gov Some neuronal populations involved in cardiovascular and metabolic control also express AGT. ahajournals.orgnih.gov

Regulation: The regulation of AGT in the brain differs from that in the liver. For example, chronic ACE blockade was found to decrease plasma AGT levels but increase AGT expression in the hypothalamus. nih.gov Furthermore, hypertension itself can increase AGT mRNA expression in brainstem areas that control the cardiovascular system. ahajournals.org This suggests a differential control mechanism where brain AGT expression is influenced by local factors like pressure and endogenous Ang II levels. nih.govahajournals.org

Functional Debate: While the brain's capacity for local AGT synthesis is clear, some research challenges its functional independence. A study using liver-targeted siRNA to eliminate circulating AGT in hypertensive rats also made brainstem Ang II undetectable, despite intact brain AGT expression. portlandpress.com This suggests that even in the brain, Ang II generation may be highly dependent on circulating AGT that crosses the BBB in certain regions or under specific conditions. portlandpress.com

Placental Renin-Angiotensin System and Angiotensinogen Metabolism

The human placenta contains all the components of a local RAS, which plays a critical role in placental development and function. researchgate.netmdpi.com

Expression: The expression of uteroplacental AGT is highest in early pregnancy and tends to decrease in the second trimester. mdpi.com

Metabolism: The placental RAS is actively involved in processing angiotensin peptides. Studies on placental tissue show that it is capable of converting Ang I into several metabolites. The main metabolite produced is Angiotensin-(1-7), with smaller amounts of Angiotensin II and Angiotensin-(1-5) also being formed. uj.edu.pl This suggests a potential dominance of the ACE2/Ang-(1-7) axis, which often counteracts the effects of the classical ACE/Ang II axis. uj.edu.pl

Role in Pre-eclampsia: Dysregulation of the placental RAS is implicated in the pathogenesis of pre-eclampsia, a hypertensive disorder of pregnancy. nih.gov In pre-eclamptic placentas, the expression of the AT1 receptor (which mediates most of Ang II's vasoconstrictor effects) is significantly increased, which may contribute to the restricted fetal growth characteristic of the condition. nih.gov

Table 2: Summary of Angiotensinogen in Local Tissue Systems

| Tissue | Primary Site of AGT Expression | Primary Source for Local Ang II | Key Regulatory Factors/Roles | Source(s) |

|---|---|---|---|---|

| Kidney | Proximal Tubules | Debated: Uptake from circulation vs. Local Synthesis | Upregulated in hypertension; Marker for renal damage | nih.govnih.govfrontiersin.orgturkjnephrol.org |

| Heart | Atrial Myocytes, Fibroblasts | Primarily uptake from circulation | Increased by mechanical wall stress; contributes to hypertrophy | physiology.orgahajournals.orgoatext.com |

| Brain (CNS) | Astrocytes, some neurons | Debated: Local synthesis vs. dependence on circulation | Blood-brain barrier creates relative independence; regulated by pressure & local Ang II | ahajournals.orgnih.govportlandpress.comahajournals.org |

| Placenta | Trophoblasts | Local Synthesis | High expression in early pregnancy; metabolism favors Ang-(1-7); dysregulated in pre-eclampsia | mdpi.comuj.edu.plnih.gov |

Molecular Genetics and Epigenetics of Human Angiotensinogen

Genetic Polymorphisms (SNPs) in the Angiotensinogen (B3276523) Gene (AGT) and their Functional Implications

Numerous SNPs have been identified within the AGT gene, with some of the most studied variants located in the promoter region and coding exons. ahajournals.orgplos.org Two of the most significant and widely researched polymorphisms are M235T (rs699) in exon 2 and T174M (rs4762) in exon 2. ahajournals.orgnih.gov The M235T variant, a C-to-T substitution, results in a threonine for methionine substitution at codon 235. nih.govnih.gov The 'T' allele of this polymorphism is strongly correlated with increased plasma angiotensinogen concentrations and has been associated with a higher risk of hypertension in various populations, including white Europeans, Japanese, and African Caribbeans. nih.govnih.govahajournals.org The T174M variant, while also studied, has shown less consistent associations with hypertension compared to M235T. nih.govahajournals.org

Polymorphisms in the promoter region of the AGT gene also have functional consequences. For instance, the G-6A (rs5051) and A-20C (rs5049) variants are located near the transcription start site. ahajournals.org The G-6A mutation has been shown to affect the transcriptional activity of the AGT gene and is associated with increased blood pressure. ahajournals.org The A-20C polymorphism has been linked to variations in plasma angiotensinogen concentrations. ahajournals.org

Often, these individual SNPs are in linkage disequilibrium, meaning they are inherited together in blocks or haplotypes. plos.org For example, variants such as -1670A, -1562C, and -1561T frequently co-occur with the -6A variant, forming what is known as haplotype-I. ahajournals.org This particular haplotype is considered a risk factor for hypertension and is associated with increased hAGT gene expression. plos.orgahajournals.org Conversely, a different set of variants constitutes a "protective" haplotype. plos.org These findings underscore that a combination of polymorphisms, rather than a single SNP, may be more influential in determining an individual's susceptibility to hypertension. plos.orgahajournals.org

Table 1: Key Genetic Polymorphisms in the Human Angiotensinogen (AGT) Gene and their Functional Implications

| Polymorphism (rs number) | Location | Allelic Change | Functional Implication | Associated Phenotype |

| M235T (rs699) | Exon 2 | C > T (Methionine > Threonine) | Associated with higher plasma AGT levels. nih.gov | Increased risk of essential hypertension. ahajournals.orgnih.govnih.gov |

| T174M (rs4762) | Exon 2 | T > C (Threonine > Methionine) | Associated with variations in plasma AGT levels. ahajournals.org | Association with hypertension is less consistent than M235T. nih.govahajournals.org |

| G-6A (rs5051) | Promoter | G > A | Affects transcriptional activity of the AGT gene. ahajournals.org | Associated with increased blood pressure. ahajournals.org |

| A-20C (rs5049) | Promoter | A > C | Correlated with plasma AGT concentrations. ahajournals.org | Linked to variations in plasma AGT levels. ahajournals.org |

| A-217G (rs5050) | Promoter | A > G | Part of haplotype blocks influencing gene expression. plos.orgnih.gov | The -217A allele is associated with increased blood pressure. nih.gov |

Transcriptional and Translational Regulation of Angiotensinogen Expression

The expression of the AGT gene is tightly controlled at both the transcriptional and translational levels, ensuring appropriate levels of angiotensinogen in response to various physiological cues. nih.govnih.gov This regulation occurs in a tissue-specific manner, with the liver being the primary source of circulating angiotensinogen. oup.comahajournals.org

Transcriptional Regulation: The transcription of the AGT gene is modulated by a variety of hormones and cytokines that act through specific response elements in the gene's promoter and enhancer regions. ahajournals.orgahajournals.org

Hormonal Control: Glucocorticoids and estrogens are potent inducers of AGT gene transcription. ahajournals.orgahajournals.org Glucocorticoids stimulate transcription by the binding of the glucocorticoid receptor to glucocorticoid response elements (GREs) in the promoter. ahajournals.org Estrogens also upregulate AGT expression, which contributes to the higher plasma angiotensinogen levels observed in females and during pregnancy. ahajournals.orgd-nb.info Thyroid hormone is another hormonal regulator of AGT synthesis. nih.gov

Cytokine-Mediated Regulation: During inflammation, AGT acts as an acute-phase reactant. Pro-inflammatory cytokines, particularly Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), stimulate AGT transcription. ahajournals.orgplos.org This induction is primarily mediated through the nuclear factor-kappa B (NF-κB) and CCAAT/enhancer-binding protein (C/EBP) families of transcription factors, which bind to an acute-phase response element in the AGT promoter. ahajournals.org

Renin-Angiotensin System Feedback: Angiotensin II, the end-product of the RAS cascade, creates a positive feedback loop by stimulating its own precursor's synthesis. ahajournals.orgahajournals.org Angiotensin II enhances AGT gene transcription, a mechanism that involves the activation of the NF-κB and STAT3 signaling pathways. nih.govahajournals.org Other transcription factors like HNF-1α and USF1 also play a role in regulating hAGT gene expression. nih.govbiorxiv.org

Translational Regulation: While transcriptional control is predominant, there is also evidence for post-transcriptional regulation of angiotensinogen expression. nih.gov Angiotensin II has been shown to increase the stability of AGT mRNA, leading to enhanced protein production. nih.gov This suggests that beyond initiating transcription, the RAS can also fine-tune the amount of angiotensinogen produced from existing mRNA transcripts. Furthermore, the 5'-untranslated region of some RAS component genes, like the angiotensin II type 1a receptor, contains small open reading frames that can modulate translation efficiency, a mechanism that could potentially apply to other genes in the system. ahajournals.org

Table 2: Key Regulators of Human Angiotensinogen (AGT) Gene Expression

| Regulatory Factor | Type | Effect on AGT Expression | Key Mediator(s) / Mechanism |

| Glucocorticoids | Hormone | Stimulation | Binding of glucocorticoid receptor to GREs. ahajournals.org |

| Estrogens | Hormone | Stimulation | Binding of estrogen receptor to estrogen-responsive elements. ahajournals.orgd-nb.info |

| Thyroid Hormone | Hormone | Stimulation | Hormonal regulation of hepatic biosynthesis. nih.gov |

| Interleukin-6 (IL-6) | Cytokine | Stimulation | Activation of NF-κB and STAT3 pathways. nih.govahajournals.org |

| Tumor Necrosis Factor-α (TNF-α) | Cytokine | Stimulation | Activation of NF-κB and C/EBP transcription factors. ahajournals.org |

| Angiotensin II | Peptide Hormone | Stimulation | Positive feedback loop; enhances transcription via NF-κB and STAT3; increases mRNA stability. ahajournals.orgnih.govahajournals.org |

Receptor Pharmacology and Intracellular Signal Transduction Pathways Initiated by Angiotensinogen Derived Peptides

Angiotensin II Type 1 Receptor (AT1R) Mediated Signaling

The AT1R, a member of the G protein-coupled receptor (GPCR) family, is the primary mediator of the well-known effects of Ang II, such as vasoconstriction, aldosterone (B195564) secretion, and cellular growth. consensus.appahajournals.org Its activation triggers a complex and diverse array of intracellular signaling pathways. nih.govoup.com

G Protein-Coupled Cascades (e.g., Gq/11 protein activation, PLC, DAG, IP3)

The canonical signaling pathway initiated by Ang II binding to the AT1R involves the activation of heterotrimeric G proteins, predominantly the Gq/11 family. nih.govfrontiersin.orgnih.govnih.gov This activation leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgnih.gov

IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. nih.govnih.gov The resulting increase in intracellular Ca2+ concentration, along with DAG, activates various isoforms of protein kinase C (PKC). nih.govnih.govnih.gov This cascade is fundamental to many of the rapid cellular responses to Ang II, including smooth muscle contraction. frontiersin.org

Beyond the canonical Gq/11 pathway, the AT1R can also couple to other G proteins, such as Gi/o and G12/13. nih.govfrontiersin.orgnih.gov Coupling to Gi/o can lead to the inhibition of adenylyl cyclase, while G12/13 activation can stimulate the Rho/Rho-kinase pathway, which also contributes to vasoconstriction by inhibiting myosin light chain phosphatase. frontiersin.orgnih.govfrontiersin.org

Receptor Transactivation and Cross-Talk with Growth Factor Receptors

A significant aspect of AT1R signaling is its ability to "transactivate" receptor tyrosine kinases, most notably the epidermal growth factor receptor (EGFR). oup.comresearchgate.netcore.ac.ukportlandpress.com This process allows the AT1R, a GPCR, to initiate signaling cascades typically associated with growth factors, leading to cellular growth, proliferation, and migration. oup.comportlandpress.com

Two primary mechanisms for EGFR transactivation have been well-established:

Ligand-dependent transactivation: AT1R activation can stimulate membrane-bound metalloproteinases, such as A Disintegrin and Metalloproteinase (ADAM) 17. researchgate.netcore.ac.ukahajournals.org These enzymes cleave pro-heparin-binding EGF-like growth factor (proHB-EGF) from the cell surface, releasing the mature HB-EGF, which then binds to and activates the EGFR in an autocrine or paracrine fashion. researchgate.netcore.ac.ukportlandpress.com

Ligand-independent transactivation: The AT1R can also induce EGFR activation through intracellular signaling molecules. This often involves the activation of cytosolic tyrosine kinases, particularly from the c-Src family, which can directly phosphorylate and activate the EGFR without the need for an extracellular ligand. nih.govresearchgate.net

This cross-talk between AT1R and EGFR is crucial for many of the long-term, pathological effects of Ang II, including vascular remodeling and cardiac hypertrophy. frontiersin.orgresearchgate.netahajournals.org The AT1R can also transactivate other growth factor receptors, such as the platelet-derived growth factor receptor (PDGFR) and the insulin-like growth factor-I receptor (IGF-IR). oup.comfrontiersin.orgscielo.br

Reactive Oxygen Species (ROS) Generation via NADPH Oxidases (Nox)

A critical component of AT1R signaling is the production of reactive oxygen species (ROS), which act as important second messengers. nih.govnih.govahajournals.org The primary source of Ang II-induced ROS in many cell types, particularly in the vasculature, is the family of NADPH oxidases (Nox). nih.govnih.govresearchgate.net

Upon AT1R activation, various Nox isoforms, including Nox1, Nox2, Nox4, and Nox5, can be stimulated. nih.govfrontiersin.org The activation mechanisms are complex and can involve different signaling pathways. For instance, a rapid, initial phase of Nox1 activation can be mediated by a Gβγ-PI3Kγ signaling axis, while a more sustained activation can occur through a Gαq/11-PLC-PKCβ pathway. ahajournals.org The activation of Nox enzymes often requires the small GTPase Rac. ahajournals.org

The generated ROS, such as superoxide (B77818) (O2•−) and hydrogen peroxide (H2O2), contribute to a wide range of Ang II's effects. nih.gov They can modulate the activity of numerous signaling molecules, including protein tyrosine phosphatases, kinases, and transcription factors, thereby influencing processes like inflammation, cell growth, and vascular remodeling. nih.gov Furthermore, ROS can create a positive feedback loop by further amplifying AT1R signaling. nih.govahajournals.org For example, Ang II-induced ROS can activate Src, which in turn can enhance NADPH oxidase activity. ahajournals.orgresearchgate.net This ROS production is a key mechanism underlying endothelial dysfunction and the pathological consequences of elevated Ang II levels. nih.govfrontiersin.orgfrontiersin.org

G Protein-Independent Signaling: Role of Beta-Arrestins

In addition to the classical G protein-mediated signaling, the AT1R can initiate a distinct wave of signaling through β-arrestins. frontiersin.orgnih.govnih.govahajournals.org Originally known for their role in desensitizing GPCRs and promoting their internalization, β-arrestins (β-arrestin-1 and β-arrestin-2) are now recognized as versatile scaffold proteins that can mediate G protein-independent signaling cascades. nih.govnih.govahajournals.orgphysiology.org

Following agonist binding, the AT1R is phosphorylated by G protein-coupled receptor kinases (GRKs). nih.govahajournals.orgpnas.org This phosphorylation creates a binding site for β-arrestins. nih.govahajournals.org The binding of β-arrestin to the AT1R not only sterically hinders further G protein coupling, leading to desensitization, but also initiates receptor internalization via clathrin-coated pits. ahajournals.orgnih.gov

Crucially, the β-arrestin-receptor complex can act as a signaling platform, recruiting and activating various kinases, including members of the mitogen-activated protein kinase (MAPK) family, such as ERK1/2. nih.govfrontiersin.orgphysiology.org This β-arrestin-mediated activation of MAPK pathways can occur independently of G protein activation. nih.govphysiology.org The development of "biased agonists," such as [Sar1,Ile4,Ile8]-AngII (SII), which selectively activate β-arrestin pathways without engaging G proteins, has been instrumental in dissecting these G protein-independent effects. frontiersin.orgahajournals.orgphysiology.org This biased signaling has been implicated in various cellular responses, including cell survival and aspects of cardiac function. pnas.orgnih.gov

Activation of Protein Kinases (e.g., MAPK, Src, JAK, TYK)

The activation of the AT1R leads to the stimulation of a wide array of protein kinases, which are central to mediating the diverse cellular effects of Ang II. nih.govfrontiersin.orgscielo.br These kinases are activated through both G protein-dependent and -independent mechanisms.

Mitogen-Activated Protein Kinases (MAPKs): The MAPK family, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, are key downstream effectors of AT1R signaling. nih.govmdpi.comresearchgate.net

ERK1/2 activation can occur through multiple routes, including PKC activation, transactivation of the EGFR, and β-arrestin-mediated scaffolding. oup.comfrontiersin.orgportlandpress.com ERK1/2 signaling is heavily involved in cell growth and hypertrophy. mdpi.com

JNK and p38 MAPK activation is often linked to cellular stress responses, inflammation, and apoptosis. researchgate.net Ang II-induced ROS production is a significant trigger for the activation of these pathways. researchgate.net

Src Family Kinases: Non-receptor tyrosine kinases of the Src family are rapidly activated following AT1R stimulation. nih.govnih.gov Src plays a pivotal role in mediating EGFR transactivation and also contributes to the activation of other signaling molecules like PLC-γ and MAPKs. nih.gov

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: The AT1R can also activate the JAK/STAT pathway, a signaling cascade commonly used by cytokine receptors. nih.govscielo.br Ang II can stimulate JAK2 and Tyrosine Kinase 2 (TYK2), leading to the phosphorylation and activation of STAT proteins (STAT1, STAT2, STAT3), which then translocate to the nucleus to regulate gene expression. nih.govscielo.brmdpi.com This pathway is implicated in promoting cellular survival, migration, and inflammation. mdpi.com

| Kinase Family | Specific Kinases | Primary Activation Mechanism(s) | Key Downstream Effects |

|---|---|---|---|

| Mitogen-Activated Protein Kinases (MAPK) | ERK1/2, JNK, p38 MAPK | Gq/PLC/PKC, EGFR Transactivation, β-Arrestin Scaffolding, ROS | Cell growth, proliferation, hypertrophy, inflammation, apoptosis nih.govmdpi.comresearchgate.net |

| Src Family Kinases | c-Src | G protein-dependent pathways | EGFR transactivation, activation of other kinases (e.g., PLC-γ, MAPKs) nih.govnih.gov |

| Janus Kinases (JAK) | JAK2, TYK2 | Direct or indirect association with AT1R | Phosphorylation of STAT proteins, regulation of gene expression related to cell survival and inflammation nih.govscielo.brmdpi.com |

Angiotensin II Type 2 Receptor (AT2R) Signaling Mechanisms

The Angiotensin II Type 2 Receptor (AT2R) is also a member of the GPCR family, but its signaling mechanisms and functional roles are often counter-regulatory to those of the AT1R. revportcardiol.orgahajournals.orgportlandpress.comjddtonline.infobiomedscidirect.com While highly expressed in fetal tissues, its expression in adults is generally lower than AT1R but can be upregulated in pathological conditions like tissue injury. consensus.appahajournals.orgjddtonline.info

The signaling pathways initiated by AT2R activation are distinct from the classical AT1R cascades and are not as fully elucidated. consensus.appahajournals.org Key AT2R signaling mechanisms include:

Activation of Phosphatases: A primary mechanism of AT2R action is the activation of various protein phosphatases. revportcardiol.orgahajournals.orgnih.gov This includes serine/threonine phosphatases like protein phosphatase 2A (PP2A) and MAPK phosphatase-1 (MKP-1), as well as the tyrosine phosphatase SHP-1. ahajournals.orgnih.gov The activation of these phosphatases leads to the dephosphorylation and inactivation of key signaling molecules, notably the MAP kinases (ERK1/2), thereby opposing the growth-promoting signals from the AT1R. ahajournals.org This dephosphorylation contributes to the anti-proliferative and pro-apoptotic effects of AT2R activation. revportcardiol.orgahajournals.org

Bradykinin (B550075)/Nitric Oxide/cGMP Pathway: The AT2R can mediate vasodilation, an effect opposite to the vasoconstriction induced by AT1R. revportcardiol.orgahajournals.org This is often achieved through the activation of a cascade involving bradykinin and nitric oxide (NO). revportcardiol.orgahajournals.orgoup.com AT2R stimulation can increase the synthesis and release of bradykinin, which in turn activates B2 receptors on endothelial cells. This leads to the activation of endothelial nitric oxide synthase (eNOS), production of NO, and subsequent stimulation of soluble guanylyl cyclase (sGC) in smooth muscle cells, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and vasorelaxation. revportcardiol.orgahajournals.org

G Protein Coupling: The nature of G protein coupling for the AT2R is complex and debated. ahajournals.org Some evidence suggests coupling to inhibitory G proteins (Gi/o), which could explain the attenuation of ERK activity. ahajournals.orgnih.govnih.gov However, demonstrating direct G protein activation by Ang II at the AT2R has been challenging. ahajournals.org

Other Signaling Pathways: The AT2R has been linked to the activation of phospholipase A2. revportcardiol.orgahajournals.org Additionally, it can interact with other proteins, such as the promyelocytic zinc finger protein (PLZF), which, upon AT2R activation, translocates to the nucleus and may be involved in mediating hypertrophic responses under certain conditions. revportcardiol.orgportlandpress.com

| Feature | Angiotensin II Type 1 Receptor (AT1R) | Angiotensin II Type 2 Receptor (AT2R) |

|---|---|---|

| Primary G Protein Coupling | Gq/11, Gi/o, G12/13 nih.govfrontiersin.orgnih.gov | Primarily Gi/o, though not fully established ahajournals.orgnih.govnih.gov |

| Key Second Messengers | IP3, DAG, Ca2+, ROS frontiersin.orgnih.gov | cGMP (via NO pathway) revportcardiol.orgahajournals.org |

| Effect on MAP Kinases | Activation (ERK, JNK, p38) nih.govmdpi.com | Inactivation (via phosphatases) ahajournals.org |

| Key Effector Pathways | PLC/PKC, EGFR Transactivation, Nox/ROS, β-Arrestin, JAK/STAT nih.govnih.govahajournals.org | Phosphatase activation (PP2A, SHP-1), Bradykinin/NO/cGMP revportcardiol.orgahajournals.orgnih.gov |

| Primary Functional Outcomes | Vasoconstriction, cell growth, proliferation, inflammation, fibrosis consensus.appahajournals.org | Vasodilation, anti-proliferation, apoptosis, differentiation revportcardiol.orgahajournals.orgjddtonline.info |

Mas Receptor and Angiotensin (1-7) Signaling

The Mas receptor (MasR), a G protein-coupled receptor (GPCR) encoded by the Mas proto-oncogene, is recognized as the primary receptor for the heptapeptide (B1575542) Angiotensin (1-7) (Ang-(1-7)). frontiersin.orgnih.govahajournals.org The formation of the Ang-(1-7)/MasR axis establishes a critical counter-regulatory pathway within the renin-angiotensin system (RAS), often opposing the actions mediated by the Angiotensin II (Ang II) AT1 receptor (AT1R) axis. nih.govexplorationpub.comphysiology.org While Ang II/AT1R signaling is typically associated with vasoconstriction, inflammation, cellular proliferation, and fibrosis, the Ang-(1-7)/MasR axis promotes opposing effects, including vasodilation, anti-proliferative, anti-inflammatory, and anti-fibrotic responses. frontiersin.orgexplorationpub.comphysiology.org

Activation of the Mas receptor by Ang-(1-7) initiates a variety of intracellular signaling cascades that are distinct from those triggered by AT1R. ahajournals.orgphysiology.org Unlike Ang II's potent stimulation of calcium mobilization via Gq protein coupling, Ang-(1-7) does not typically induce Ca²⁺ release. physiology.org Instead, MasR signaling involves multiple other pathways:

Nitric Oxide (NO) Production: A major downstream effect of MasR activation is the stimulation of nitric oxide (NO) synthesis. explorationpub.comphysiology.org This is often achieved through the activation of endothelial Nitric Oxide Synthase (eNOS) via pathways that can involve Phospholipase A2 activation and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway. explorationpub.comnih.gov The resulting NO production is a key mechanism behind the vasodilatory effects of Ang-(1-7). explorationpub.com

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a significant mediator of MasR's effects. explorationpub.combiologists.com Activation of this pathway contributes to cell survival and metabolic regulation. biologists.com For instance, Ang-(1-7) has been shown to activate the IGF-1/IGFR-1/Akt pathway in skeletal muscle, promoting the phosphorylation of Akt and its downstream targets like p70S6K and the forkhead box protein O3 (FoxO3), thereby inhibiting muscle atrophy. biologists.com In other contexts, this pathway can influence cell migration and invasion. frontiersin.org

MAPK Pathway Modulation: The Ang-(1-7)/MasR axis exerts regulatory effects on the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govijmcmed.org Ang-(1-7) can counteract the stimulatory effects of Ang II on ERK1/2 phosphorylation. nih.govijmcmed.org This inhibition is not by blocking upstream activators like C-Raf, but by stimulating MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates ERK1/2. ijmcmed.org

cAMP/PKA Pathway: In certain cell types, such as human mesangial cells, MasR activation can lead to the stimulation of cyclic AMP (cAMP) and Protein Kinase A (PKA). nih.govnih.gov This pathway is involved in processes like the regulation of insulin (B600854) secretion. nih.gov

Anti-inflammatory Signaling: The Ang-(1-7)/MasR axis counteracts pro-inflammatory signaling triggered by both RAS-dependent (Ang II) and RAS-independent (e.g., IL-1β) stimuli. frontiersin.org It achieves this by inhibiting NADPH oxidase, which in turn reduces the generation of reactive oxygen species (ROS) and subsequent activation of the pro-inflammatory transcription factor NF-κB. frontiersin.org

The complexity of MasR signaling is further highlighted by its potential to form heterodimers with other receptors, such as the AT1R, which may alter the cellular response to Ang II. nih.gov The collective actions of these signaling pathways establish the Ang-(1-7)/MasR axis as a crucial protective arm of the RAS.

Other Angiotensin Receptor Subtypes and Their Ligand Interactions (e.g., AT4R, MrgD)

Beyond the classical AT1 and AT2 receptors and the Mas receptor, other GPCRs have been identified that interact with angiotensin-derived peptides, adding further layers of complexity to the renin-angiotensin system. Among these are the AT4 receptor (AT4R) and the Mas-related G protein-coupled receptor member D (MrgD).

AT4 Receptor (AT4R)

The AT4 receptor was first characterized as a high-affinity binding site for the Ang II fragment, Angiotensin IV (Ang IV). nih.govnih.govlongdom.org Subsequent research identified the AT4R as the transmembrane enzyme, insulin-regulated aminopeptidase (B13392206) (IRAP). nih.govlongdom.org IRAP is a type II integral membrane protein belonging to the M1 family of aminopeptidases. nih.gov It is widely distributed in various tissues, including the brain, kidney, heart, and vasculature. nih.govlongdom.org

Ligand Interactions: The primary endogenous ligand for the AT4R/IRAP is Angiotensin IV (Ang IV). nih.govnih.gov Another peptide, LVV-hemorphin 7, has also been shown to be a bioactive ligand for this receptor. nih.gov Ang IV binds with high affinity to AT4R/IRAP, but it has only weak affinity for the AT1 and AT2 receptors. nih.gov

Signal Transduction: The precise signal transduction mechanism for the AT4R/IRAP remains a subject of investigation, with several proposed hypotheses. nih.gov Unlike typical GPCR signaling, the binding of ligands like Ang IV to the extracellular domain of IRAP is thought to primarily act by inhibiting the enzyme's catalytic aminopeptidase activity. nih.govmdpi.com This inhibition could prolong the action of other endogenous peptides that are normally degraded by IRAP. nih.gov

Alternative or additional signaling mechanisms have been proposed:

Modulation of Protein Trafficking: IRAP is predominantly located in intracellular vesicles, particularly GLUT4-containing vesicles in insulin-responsive cells. nih.gov Ligand binding may modulate the trafficking of these vesicles to the cell surface, thereby influencing processes like glucose uptake. nih.gov

Receptor-Mediated Signaling: It is hypothesized that IRAP may function as a true receptor, where ligand binding transduces a signal to its intracellular C-terminal domain, which is known to interact with various cytoplasmic proteins. nih.gov Downstream pathways reported to be stimulated by AT4R activation include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the upregulation of protein phosphatases. mdpi.com It has also been suggested that Ang IV can stimulate endothelial nitric oxide synthase (eNOS). nih.gov

Mas-related G protein-coupled receptor member D (MrgD)

More recently, the Mas-related G protein-coupled receptor member D (MrgD), an orphan GPCR, was identified as a second receptor for Angiotensin (1-7). nih.govahajournals.org This discovery expanded the "protective" arm of the RAS, indicating that the beneficial effects of Ang-(1-7) are not mediated exclusively through the Mas receptor. ahajournals.org MrgD is also a receptor for the endogenous peptide alamandine (B1532146), which is structurally related to Ang-(1-7), as well as for beta-alanine. mdpi.comphysiology.orgplos.org

Ligand Interactions: MrgD functions as a specific membrane receptor for Ang-(1-7), alamandine, and beta-alanine. nih.govphysiology.orguniprot.org Studies using MrgD-transfected cells confirmed that Ang-(1-7) and alamandine can directly activate this receptor. ahajournals.orgmdpi.com The effects mediated by MrgD can be blocked by specific antagonists, distinguishing its action from that of the Mas receptor. For example, the alamandine-induced antihypertrophic effect is blocked by the MrgD antagonist D-Pro⁷-Ang-(1-7) but not by the MasR antagonist A-779. physiology.org

Signal Transduction: The intracellular signaling pathway initiated by MrgD activation is distinct from the primary pathways associated with AT1R and differs from some of the cascades used by MasR. Research has clearly demonstrated that Ang-(1-7) binding to MrgD activates a Gαs/adenylyl cyclase (AC)/cAMP/Protein Kinase A (PKA) signaling cascade. nih.govahajournals.orgmdpi.com

Key findings on MrgD signaling include:

Stimulation of Ang-(1-7) on MrgD-transfected human embryonic kidney (HEK293) cells leads to a significant elevation in intracellular cAMP concentration. nih.govahajournals.org

This increase in cAMP subsequently activates PKA. ahajournals.org

The signaling is mediated by a Gαs protein, as evidenced by the ability of Ang-(1-7) to stimulate this pathway. ahajournals.org

In primary mesangial cells genetically deficient in both Mas and MrgD, Ang-(1-7) failed to increase cAMP levels, confirming the role of these two receptors in mediating this specific response. nih.gov

The identification of this separate Ang-(1-7)/MrgD/cAMP axis provides a new dimension to understanding the vasoprotective and cardioprotective roles of angiotensin-derived peptides. ahajournals.orgphysiology.org

Advanced Methodologies for Investigating Human Angiotensinogen and Its Metabolites

In Vitro Systems for Studying Angiotensinogen (B3276523) Cleavage and Peptide Formation

In vitro systems provide controlled environments to dissect the molecular mechanisms of angiotensinogen processing. These systems range from purified protein interactions to complex cell culture models.

One area of investigation is the potential for intracellular generation of angiotensin peptides. Studies using rat hepatoma cell lines demonstrated that Ang II can be produced from angiotensinogen that is retained within the cell. nih.gov This finding was further supported by research using a mutated angiotensinogen cDNA that lacks the signal peptide necessary for secretion. When this construct was expressed in transfected cells, it confirmed that AGT could be processed into Ang II through an intracrine mechanism, meaning within the cell itself. nih.gov

Other in vitro studies focus on the structural properties of angiotensinogen. Human plasma AGT, a type of non-inhibitory serpin, can be induced to form polymers when heated above 45°C. portlandpress.com This polymerization can be analyzed using techniques like SDS-PAGE and densitometry. Understanding this process is significant as a high-molecular-mass form of AGT is found in plasma and is elevated in conditions like pregnancy-associated hypertension. portlandpress.com Structural biology techniques, particularly X-ray crystallography, have been invaluable. The crystal structures of human AGT in various states—including its complex with renin and forms cleaved at different sites—have revealed the profound conformational changes necessary for renin to access its cleavage site and release Ang I. frontiersin.orgresearchgate.net These studies show that the N-terminal tail of AGT, where the cleavage occurs, is typically buried and must become exposed to interact with renin. frontiersin.org

In vitro assays are also crucial for studying the functional effects of AGT and its derivatives. For instance, the antiangiogenic (blood vessel inhibiting) properties of full-length AGT and its cleaved forms have been demonstrated in assays measuring the proliferation and migration of endothelial cells. ahajournals.org

| In Vitro Approach | Model System | Key Findings | Reference |

|---|---|---|---|

| Intracellular Peptide Formation | Rat hepatoma cell lines; Transfected cells with mutated AGT cDNA | Demonstrated that Angiotensin II can be generated from angiotensinogen retained within cells (intracrine system). | nih.gov |

| Protein Polymerization | Purified human plasma angiotensinogen | AGT can be induced to polymerize by heating; this is relevant to high-molecular-mass AGT found in certain hypertensive states. | portlandpress.com |

| Structural Analysis | X-ray crystallography of human AGT and its complexes | Revealed the conformational changes required for renin to bind and cleave AGT, releasing Angiotensin I. | frontiersin.orgresearchgate.net |

| Functional Angiogenesis Assay | Endothelial cell cultures | Full-length AGT and its cleaved derivatives inhibit endothelial cell proliferation and migration. | ahajournals.org |

Ex Vivo Organ and Tissue Perfusion Models

Ex vivo organ perfusion represents a significant technological advancement, bridging the gap between simplified in vitro cultures and complex in vivo animal models. This technique involves maintaining an explanted organ in a near-physiological state by perfusing it with a nutrient- and oxygen-enriched solution. nih.govresearchgate.net

Normothermic machine perfusion (NMP), where the organ is kept at body temperature, is particularly effective for mimicking bodily reactions. tno-pharma.com These systems allow for extended preservation times, enabling in-depth research into drug efficacy, safety, and pharmacokinetics under realistic conditions. nih.govtno-pharma.com Porcine organs are often utilized as suitable substitutes for human organs in these research models. tno-pharma.com